Methyl-D3 P-toluenesulfonate

描述

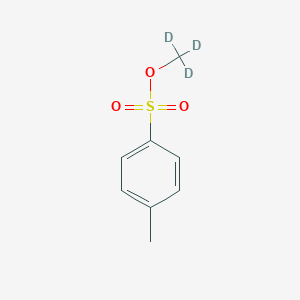

Methyl-D3 P-toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that the compound is a derivative of p-toluenesulfonic acid, which has been found to interact with lysozyme c and pro-cathepsin h in humans .

Mode of Action

It is known that the compound is a derivative of p-toluenesulfonic acid, which is a small molecule and has been categorized as an experimental compound . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Result of Action

It has been used to prepare rhodacyanine dyes as antimalarials and to synthesize fascaplysin derivatives with cdk4 inhibitory activities .

生化分析

Cellular Effects

It has been used as a film-forming additive in Li/graphite cells . It forms a thinner SEI layer containing sulfur on the graphite electrode, which promotes faster lithium intercalation/deintercalation kinetics by reducing the charge transfer resistance .

Molecular Mechanism

It is known to have a higher reductive activity compared to other compounds like ethylene carbonate (EC) and dimethyl carbonate (DMC) . This property is consistent with the CV test result .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl-D3 P-toluenesulfonate has shown remarkable stability over time. In Li/graphite cells, it maintained 93.17% of its initial capacity at 0.2 C after 100 cycles .

Transport and Distribution

It is known to exhibit preferential absorption and create an interface in Li/graphite cells .

生物活性

Methyl-D3 P-toluenesulfonate, also known as trideuteriomethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula and CAS number 7575-93-1. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its unique isotopic labeling and potential applications.

This compound is characterized by its sulfonate ester functionality, which plays a significant role in its reactivity and biological applications. The compound can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with deuterated methyl alcohol. Its stability and solubility in organic solvents make it suitable for various chemical reactions, including derivatization processes in analytical chemistry.

Biological Activity

Mechanism of Action:

this compound is primarily utilized as a reagent in organic synthesis and has been explored for its biological activity related to drug development. Its isotopic labeling allows for tracking metabolic pathways in pharmacokinetic studies, enhancing the understanding of drug metabolism and efficacy.

Applications in Research:

- Antimalarial Dyes: The compound has been used in the preparation of rhodacyanine dyes, which have shown antimalarial properties. These dyes are significant in developing diagnostic tools and therapeutic agents against malaria .

- Pharmacokinetic Studies: this compound serves as a tracer in drug monitoring, allowing researchers to study the pharmacokinetics of various drugs by analyzing their metabolic pathways .

- Chemical Derivatization: As a derivatizing agent, it is employed to enhance the stability and detectability of various metabolites during analysis, particularly for vitamin D metabolites .

Research Findings

Recent studies have highlighted the versatility of this compound in biological applications:

- Stability Studies: Research has shown that derivatives formed using this compound exhibit enhanced stability under different storage conditions, making them viable for long-term studies .

- Biotransformation: Investigations into the biotransformation of drugs involving this compound have revealed insights into metabolic pathways and potential genotoxicity associated with sulfonate esters .

Case Studies

- Vitamin D Metabolite Analysis: A study focused on the stability of vitamin D metabolites after derivatization with this compound demonstrated that these derivatives maintain integrity over extended periods, facilitating accurate quantification in biological samples .

- Antimalarial Compound Development: The use of this compound in synthesizing rhodacyanine dyes has been pivotal in developing new antimalarial agents, showcasing its importance beyond mere chemical utility .

Data Table: Summary of Biological Activities

科学研究应用

Chemical Synthesis

1.1. Reactivity and Use as a Sulfonate Ester

Methyl-D3 P-toluenesulfonate is employed as a sulfonate ester in nucleophilic substitution reactions. Its deuterated nature allows for tracing studies in reaction mechanisms, particularly in studying the kinetics of reactions involving nucleophiles such as amines and alcohols. The presence of deuterium provides insights into the reaction pathways through techniques like NMR spectroscopy .

1.2. Synthesis of Deuterated Compounds

The compound is frequently used to synthesize deuterated analogs of various organic compounds, including pharmaceuticals. For instance, it has been utilized in the preparation of deuterated amines, which are crucial for studying drug metabolism and pharmacokinetics . The ability to track these compounds using mass spectrometry enhances the understanding of their biological behaviors.

Pharmaceutical Applications

2.1. Drug Development

In pharmaceutical research, this compound is instrumental in developing new drugs with improved efficacy or reduced side effects. Its role in synthesizing deuterated versions of existing drugs can lead to enhanced metabolic stability and altered pharmacokinetic profiles .

2.2. Case Studies

- Anti-Cancer Agents : Research has shown that deuterated compounds synthesized using this compound exhibit improved anti-cancer activity compared to their non-deuterated counterparts. For example, studies involving the synthesis of kinase inhibitors have demonstrated that deuteration can enhance the potency of these compounds against specific cancer cell lines .

- Neurological Research : The compound has been used in studies aimed at understanding neurological disorders by tracing how deuterated drugs interact with biological systems, providing critical data for drug design .

Analytical Chemistry

3.1. NMR Spectroscopy

this compound serves as a valuable internal standard in NMR spectroscopy due to its distinct chemical shifts caused by the presence of deuterium. This application is particularly useful in quantifying concentrations of various analytes in complex mixtures .

3.2. Mass Spectrometry

In mass spectrometry, the use of deuterated standards allows for more accurate quantification and identification of compounds within biological samples, enhancing the reliability of analytical results .

Environmental Applications

4.1. Tracer Studies

The unique isotopic labeling provided by this compound makes it suitable for environmental studies where tracking the fate and transport of pollutants is necessary. Its application can help elucidate pathways through which chemicals move through ecosystems, aiding in environmental monitoring and assessment .

Summary Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Nucleophilic substitution reactions | Mechanistic insights via deuterium tracing |

| Pharmaceutical Development | Synthesis of deuterated drugs | Improved metabolic stability and efficacy |

| Analytical Chemistry | Internal standard for NMR and mass spectrometry | Enhanced quantification accuracy |

| Environmental Studies | Tracer studies for pollutant tracking | Understanding chemical transport in ecosystems |

属性

IUPAC Name |

trideuteriomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。